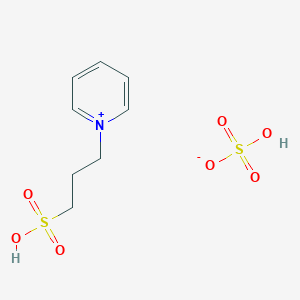

1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one is an organic compound characterized by the presence of a hydroxy group, a phenyl ring substituted with a trimethylsilyl group, and a dodecanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one typically involves the following steps:

Formation of the phenyl ring: The phenyl ring is substituted with a trimethylsilyl group using trimethylsilyl chloride in the presence of a base such as pyridine.

Hydroxy group introduction: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Dodecanone backbone construction: The dodecanone backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the dodecanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trimethylsilyl chloride, pyridine.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenyl ring play crucial roles in binding to these targets, while the dodecanone backbone provides structural stability. The trimethylsilyl group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.

Comparison with Similar Compounds

4-Hydroxyphenylpyruvic acid: Similar in structure but lacks the dodecanone backbone.

Trimethylsilyl-2-{4-[(trimethylsilyl)oxy]phenyl}acrylate: Contains a similar phenyl ring with trimethylsilyl groups but has an acrylate backbone.

Uniqueness: 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one is unique due to its combination of a hydroxy group, a trimethylsilyl-substituted phenyl ring, and a dodecanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate, also referred to as 3-(1-Pyridinio)-1-propanesulfonate, is a pyridinium-based ionic liquid with significant potential in various biological applications. This compound has garnered attention due to its unique structural properties and the biological activities associated with pyridinium derivatives. This article explores its biological activity, including synthesis, characterization, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁NO₃S

- Molecular Weight : 201.243 g/mol

- Melting Point : 280ºC

- Flash Point : 160ºC

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with sulfonic acids or their derivatives. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are employed to confirm the structure and stability of the compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridinium-based ionic liquids, including this compound. These compounds exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial membranes. For instance, research indicates that these ionic liquids can effectively inhibit the growth of various bacterial strains, making them potential candidates for use in medicine and agriculture .

Cytotoxicity and Therapeutic Potential

In silico evaluations have predicted low acute toxicity for this compound, suggesting it may be safe for therapeutic applications. Additionally, some studies report moderate antineoplastic activity associated with pyridinium derivatives, indicating potential use in cancer therapies .

The proposed mechanism for the biological activity of this compound involves disruption of cellular membranes through electrostatic interactions with phospholipid bilayers. This leads to increased permeability and eventual cell lysis in microbial cells .

Study on Antimicrobial Efficacy

A study conducted by Abdullah et al. (2020) demonstrated that pyridinium-based ionic liquids, including this compound, exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study employed various concentrations of the compound to evaluate its effectiveness, revealing a dose-dependent response.

Evaluation of Cytotoxic Effects

Another investigation utilized the GUSAR Online acute toxicity web service to assess the cytotoxicity profile of this compound. The results indicated a favorable safety margin compared to traditional chemotherapeutics, suggesting that it could be a viable candidate for further pharmacological development .

Data Table: Biological Activity Overview

Properties

CAS No. |

853994-48-6 |

|---|---|

Molecular Formula |

C8H13NO7S2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

hydrogen sulfate;3-pyridin-1-ium-1-ylpropane-1-sulfonic acid |

InChI |

InChI=1S/C8H11NO3S.H2O4S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6H,4,7-8H2;(H2,1,2,3,4) |

InChI Key |

CSUBXGGLCJSCIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.